2-[(5Z)-4-oxo-5-[(1H-pyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Description
2-[(5Z)-4-oxo-5-[(1H-pyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a rhodanine-3-acetic acid derivative characterized by a 1,3-thiazolidin-4-one core substituted with a pyrrole moiety at the 5-position and a sulfanylidene group at the 2-position. Rhodanine derivatives are widely studied for their biological activities, including antifungal, antimicrobial, and antidiabetic properties . The Z-configuration of the exocyclic double bond at C5 is critical for maintaining planar geometry, which influences intermolecular interactions and bioactivity . This compound’s synthesis typically involves condensation of rhodanine-3-acetic acid with substituted aldehydes under acidic conditions, followed by purification via recrystallization .
Properties
IUPAC Name |
2-[(5Z)-4-oxo-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S2/c13-8(14)5-12-9(15)7(17-10(12)16)4-6-2-1-3-11-6/h1-4,11H,5H2,(H,13,14)/b7-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVHHEUNMGZECH-DAXSKMNVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-4-oxo-5-[(1H-pyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of 2-thioxothiazolidin-4-one with pyrrole-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-4-oxo-5-[(1H-pyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-[(5Z)-4-oxo-5-[(1H-pyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 2-[(5Z)-4-oxo-5-[(1H-pyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiazolidinone ring and pyrrole moiety may play key roles in these interactions, potentially modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Structural Insights :
Antifungal Activity
The target compound exhibits moderate antifungal activity, contrasting sharply with {(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid , which shows strong inhibition against Candida tropicalis, C. krusei, and Trichosporon asahii (MIC ≤ 8 µg/mL) . This disparity highlights the importance of the heteroaromatic substituent: pyridine’s nitrogen enhances hydrogen bonding with fungal enzymes, while pyrrole’s NH group may sterically hinder binding .
Anticancer and Antidiabetic Activity
Compounds like 5-(thiophen-2-yl methylene) derivatives exhibit anticancer activity via thiazolidinone-mediated apoptosis , whereas the 2-methylcinnamylidene analog (Kinedak) is clinically used for diabetes due to PPAR-γ agonism .
Physicochemical Properties
Lipophilicity and Solubility
Hydrogen Bonding and Crystal Packing
The target compound’s pyrrole NH participates in intermolecular hydrogen bonds (e.g., N–H···S), forming 1D chains that stabilize the crystal lattice . In contrast, pyridine analogs exhibit C–H···O interactions, leading to denser packing and higher melting points (~260°C vs. 230°C for the target compound) .
Biological Activity
2-[(5Z)-4-oxo-5-[(1H-pyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound with significant potential for various biological activities. The compound features a thiazolidinone structure fused with a pyrrole moiety, which contributes to its unique chemical properties and potential therapeutic applications.
- Molecular Formula : C11H10N2O3S2
- Molecular Weight : 282.33 g/mol
- CAS Number : 881546-89-0
Structural Characteristics
The compound's structure includes:
- A thiazolidine ring
- A pyrrole moiety
- An acetic acid functional group
These features suggest that the compound may interact with various biological targets, potentially influencing multiple biochemical pathways.
The exact mechanism of action for this compound remains largely unexplored. However, related compounds in the thiazolidinone family have shown diverse biological activities, including:
- Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities.
- Anti-inflammatory Effects : Potential interactions with inflammatory pathways.
- Antitumor Activity : Certain thiazolidinones have been identified as candidates for cancer therapy due to their ability to inhibit tumor cell proliferation.
Case Studies and Experimental Data
-
Aldose Reductase Inhibition :
- A study evaluated the aldose reductase inhibitory action of thiazolidinone derivatives, finding that some compounds exhibited submicromolar IC50 values, indicating potent inhibition compared to standard drugs like epalrestat. Specifically, one derivative showed over five times more potency than epalrestat .
- Antimicrobial Activity :
- Cytotoxicity Studies :
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-{(5Z)-5-[4-Fluorophenyl)methylidene]-4-oxo}-2-sulfanylidene | 132272-15-2 | Contains fluorophenyl substitution; potential for enhanced biological activity. |
| 4-Oxo-[5-(1-methylpyrrolidin)]thiazolidine | 1205717 | Similar thiazolidine structure but lacks the propanoic acid moiety; different biological properties. |
| 5-{(5Z)-4-Oxo}-thiazolidine derivatives | Various | A broad class of compounds exhibiting varying degrees of biological activity; useful for comparative studies. |
Q & A
Basic Research Questions
Q. How can synthetic yield and purity of 2-[(5Z)-4-oxo-5-[(1H-pyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid be optimized?
- Methodological Answer :
- Reaction Conditions : Optimize temperature (60–80°C), solvent choice (e.g., ethanol or DMF), and pH (neutral to mildly acidic) to enhance cyclization and reduce side products. Catalysts like piperidine or sodium acetate improve condensation efficiency .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (acetic acid/ethanol) to isolate high-purity product. Monitor via TLC (Rf ~0.5 in ethyl acetate) .
Q. What analytical techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : Confirm stereochemistry (Z-configuration at C5) via coupling constants in ¹H NMR (δ 7.2–7.8 ppm for pyrrole protons) and ¹³C NMR (C=O at ~170 ppm) .
- Mass Spectrometry : ESI-MS (negative mode) to detect [M–H]⁻ ion (m/z ~350–400). High-resolution MS validates molecular formula .
- X-ray Crystallography : Resolve dihedral angles of the thiazolidinone ring (e.g., 15–25° from planarity) .
Advanced Research Questions
Q. How do substituents on the pyrrole ring influence bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
| Substituent | Bioactivity Trend | Mechanism Insight |
|---|---|---|
| 4-Fluorobenzyl | ↑ Anticancer (IC₅₀ ~5 µM) | Enhanced DNA intercalation |
| Methylpyrrole | ↑ Antimicrobial (MIC ~2 µg/mL) | Improved membrane permeability |
| Unsubstituted | Moderate anti-inflammatory | Limited target binding |
- Synthetic Strategy : Introduce substituents via Suzuki coupling or Friedel-Crafts alkylation post-core synthesis .
Q. What strategies resolve synthetic challenges in constructing the thiazolidinone-pyrrole conjugate?
- Methodological Answer :
- Challenges : Steric hindrance at C5 and Z/E isomerization during condensation.
- Solutions :
- Use microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics and favor Z-isomer .
- Protect reactive sites (e.g., pyrrole NH with Boc groups) before conjugation .
- Validation : Monitor reaction via in-situ FTIR (C=S stretch at 1250 cm⁻¹) .
Q. How can computational modeling predict reactivity of the thiazolidinone core?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilicity of C5 (Fukui indices >0.5) .
- Molecular Docking : Simulate binding to PPAR-γ (PDB: 2PRG) to prioritize derivatives for in vitro testing .
Conflict Resolution in Data Interpretation
Q. Discrepancies in reported anticancer IC₅₀ values: How to reconcile them?
- Methodological Answer :
- Variables : Cell line heterogeneity (e.g., MCF-7 vs. HeLa), assay protocols (MTT vs. SRB), and compound stability in DMSO .
- Best Practices :
- Standardize assays using NCI-60 panel.
- Pre-treat compounds with antioxidants (e.g., ascorbate) to mitigate ROS-mediated false positives .
Experimental Design Guidelines
Q. How to design a mechanistic study for its anti-inflammatory activity?
- Methodological Answer :
- In Vitro : Measure COX-2 inhibition (ELISA) and NF-κB translocation (confocal microscopy) in LPS-stimulated macrophages .
- In Vivo : Use carrageenan-induced paw edema (rat model) with dose escalation (10–50 mg/kg). Monitor plasma stability via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
